5,7-Dibromo-1,2-dihydroisoquinolin-1-one
CAS No.:
Cat. No.: VC18816339
Molecular Formula: C9H5Br2NO
Molecular Weight: 302.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5Br2NO |
|---|---|
| Molecular Weight | 302.95 g/mol |
| IUPAC Name | 5,7-dibromo-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H5Br2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h1-4H,(H,12,13) |
| Standard InChI Key | GUXIASDMVXOBML-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The core structure of 5,7-Dibromo-1,2-dihydroisoquinolin-1-one consists of a fused bicyclic system: a benzene ring fused to a nitrogen-containing heterocycle. Bromine atoms occupy the 5th and 7th positions, enhancing electrophilic reactivity and steric bulk. The lactam group at position 1 contributes to hydrogen-bonding capabilities, influencing intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅Br₂NO |
| Molecular Weight | 302.95 g/mol |
| IUPAC Name | 5,7-dibromo-2H-isoquinolin-1-one |
| Canonical SMILES | C1=CNC(=O)C2=C1C(=CC(=C2)Br)Br |
| InChI Key | GUXIASDMVXOBML-UHFFFAOYSA-N |
The compound’s planar structure and electron-deficient aromatic system make it amenable to electrophilic and nucleophilic substitutions, particularly at the bromine sites.
Chemical Reactivity
Nucleophilic Substitution
The bromine atoms serve as leaving groups, enabling cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives.
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Buchwald-Hartwig Amination: Introduction of amine groups at brominated positions.
Ring-Opening and Functionalization
The lactam ring undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which can be further functionalized.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 5,7-Diaryl-isoquinolinone |
| Hydrolysis | HCl (6M), reflux | 5,7-Dibromo-isoquinolin-1-carboxylic acid |
Biological and Medicinal Applications
Enzyme Inhibition
Brominated isoquinolinones exhibit enhanced binding affinity to enzymatic pockets. Computational studies suggest potential inhibition of:
Antioxidant Activity
While direct data for this compound is limited, structurally related brominated spiro-isoquinolines demonstrate significant antioxidant properties (e.g., 70% lipid peroxidation inhibition) .
Future Directions
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Synthetic Optimization: Explore microwave- or photochemical-assisted bromination to improve yields.
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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Catalytic Applications: Investigate use in asymmetric catalysis or as a ligand in transition-metal complexes.
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